molecular formula C18H25NO2 B2720927 N-(2-methoxy-2-phenylbutyl)cyclohex-3-enecarboxamide CAS No. 1797560-29-2

N-(2-methoxy-2-phenylbutyl)cyclohex-3-enecarboxamide

Cat. No. B2720927
M. Wt: 287.403
InChI Key: FOKMXBNUNVMAQQ-UHFFFAOYSA-N
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Description

“N-(2-methoxy-2-phenylbutyl)cyclohex-3-enecarboxamide” is a chemical compound with the molecular formula C18H25NO2 and a molecular weight of 287.403. It is a disubstituted cyclohexane .


Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, the protection of the N-hydroxy group by methylation of N-hydroxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide to N-methoxy-2-phenylacetamide in its further reaction with 0.5 eq. of t-BuOK results in the formation of intermediate 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one .


Molecular Structure Analysis

The molecular structure of “N-(2-methoxy-2-phenylbutyl)cyclohex-3-enecarboxamide” can be analyzed using various techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-methoxy-2-phenylbutyl)cyclohex-3-enecarboxamide” can be analyzed using various techniques such as NMR and quantum chemical analysis . The unusual NMR spectra and surprising protonation site of this compound can be explained based on the delocalization of the π-symmetric orbitals of its molecules .

Scientific Research Applications

Analytical Characterization and Biological Applications

Analytical Profiling of Arylcyclohexylamines

Arylcyclohexylamines, a category to which N-(2-methoxy-2-phenylbutyl)cyclohex-3-enecarboxamide might be related, have been extensively studied for their psychoactive properties. De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines through various analytical techniques, demonstrating the importance of robust analytical methods for identifying and quantifying these compounds in biological matrices (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Synthesis and Characterization of Cyclohexanecarboxamide Derivatives

The synthesis and characterization of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives by Özer et al. (2009) highlight the relevance of synthetic chemistry in exploring the structural diversity of cyclohexanecarboxamide compounds. This work contributes to understanding the molecular conformation and stability of these derivatives (Özer, Arslan, VanDerveer, & Külcü, 2009).

Chemical Synthesis and Medicinal Chemistry

Development of Cannabinoid-1 Receptor Antagonists

Iyer et al. (2015) discussed the synthesis of 6-alkoxy-5-aryl-3-pyridinecarboxamide cannabinoids, demonstrating the utility of cyclohexanecarboxamide frameworks in medicinal chemistry. Their work also explores species-dependent affinity differences, which are crucial for the development of selective receptor antagonists (Iyer et al., 2015).

Synthesis and Antifolate Properties

The study by Degraw et al. (1992) on the synthesis and evaluation of deazaaminopterin analogs highlights the potential of cyclohexanone derivatives in cancer therapy, suggesting a broader applicability of cyclohexanecarboxamide derivatives in therapeutic interventions (Degraw, Christie, Colwell, & Sirotnak, 1992).

properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-3-18(21-2,16-12-8-5-9-13-16)14-19-17(20)15-10-6-4-7-11-15/h4-6,8-9,12-13,15H,3,7,10-11,14H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKMXBNUNVMAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1CCC=CC1)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-phenylbutyl)cyclohex-3-enecarboxamide

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